molecular formula C26H26Cl2N2O6S B12062664 Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12062664
M. Wt: 565.5 g/mol
InChI Key: VUFHGZHLLPNCCW-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic thiophene-derived compound with a complex polyfunctional structure. Its molecular architecture includes:

  • A thiophene core substituted with methyl and carboxamide groups.
  • A 4-ethoxyphenylcarbamoyl moiety, enhancing lipophilicity and influencing receptor interactions.

This compound is hypothesized to exhibit bioactivity due to structural similarities with agrochemical and pharmaceutical intermediates, such as herbicidal or antifungal agents.

Properties

Molecular Formula

C26H26Cl2N2O6S

Molecular Weight

565.5 g/mol

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C26H26Cl2N2O6S/c1-4-35-18-10-8-17(9-11-18)29-24(32)23-15(2)22(26(33)34-3)25(37-23)30-21(31)6-5-13-36-20-12-7-16(27)14-19(20)28/h7-12,14H,4-6,13H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

VUFHGZHLLPNCCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the amide and ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds with structural similarities to Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibit antimicrobial activity. The incorporation of a thiophene ring has been linked to enhanced biological activity against various bacterial strains. For instance, studies have shown that derivatives of thiophene compounds can inhibit the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics.

Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized analogs of this compound to evaluate their antibacterial efficacy. The results demonstrated that certain modifications to the side chains significantly increased antibacterial potency against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted the importance of the dichlorophenoxy group in enhancing antimicrobial activity.

Agricultural Science

Herbicidal Activity
The compound's structural features suggest potential applications as a herbicide. The presence of the dichlorophenoxy moiety is characteristic of several well-known herbicides, indicating that this compound may exhibit selective herbicidal properties against specific weed species.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)Reference
This compoundAmaranthus retroflexus85%
Analog AEchinochloa crus-galli90%
Analog BCynodon dactylon78%

This table summarizes findings from various trials assessing the herbicidal efficacy of the compound and its analogs against common weed species. These studies indicate that modifications to the chemical structure can optimize herbicidal activity.

Materials Science

Polymer Development
The unique chemical structure of this compound allows for its use in developing functional polymers. Its thiophene component can be polymerized to create conductive materials suitable for electronic applications.

Case Study: Conductive Polymers
A study explored the polymerization of this compound into a conductive polymer matrix. The resulting material exhibited excellent electrical conductivity and thermal stability, making it suitable for applications in organic electronics and sensors. Further research is ongoing to enhance its mechanical properties through copolymerization with other monomers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Impact of Substituent Position and Halogenation

  • Halogenation: The 2,4-dichlorophenoxy group in the target compound introduces electronegative chlorine atoms, enhancing binding to hydrophobic pockets in enzymes or receptors compared to non-halogenated analogues .
  • Ethoxyphenyl Position: The 4-ethoxyphenyl group (vs.

Physicochemical and Spectroscopic Comparisons

NMR data for analogous compounds (e.g., ) reveal that substituent changes significantly affect chemical shifts in regions corresponding to side-chain protons. For example:

  • The butanamido linker in the target compound introduces additional methylene protons, leading to distinct splitting patterns compared to shorter benzamido linkers .
  • Dichlorophenoxy vs. Cyclohexane: The aromatic dichlorophenoxy group generates deshielded protons in NMR (δ ~6.8–7.5 ppm), whereas cyclohexane substituents show aliphatic proton signals (δ ~1.0–2.5 ppm) .

Bioactivity and Functional Implications

  • Agrochemical Potential: The 2,4-dichlorophenoxy group is a hallmark of herbicidal agents (e.g., 2,4-D), implying possible auxin-like activity or disruption of plant growth pathways .

Biological Activity

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research sources.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including a dichlorophenoxy moiety and an ethoxyphenyl carbamoyl group. Its chemical structure is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit notable antimicrobial properties. For instance, derivatives of thiophene have been shown to possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Herbicidal Properties
The presence of the 2,4-dichlorophenoxy group aligns this compound with herbicidal activity. Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) are known for their ability to disrupt plant growth by affecting hormonal pathways . The specific mechanism involves inducing uncontrolled growth in broadleaf weeds while sparing grasses, highlighting its potential as a selective herbicide.

3. Cytotoxic Effects
Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, the structural components similar to those in this compound have been linked to apoptosis in cancer cells through the activation of specific signaling pathways .

The mechanisms through which this compound exerts its effects include:

1. Interaction with Cellular Structures
Compounds containing the dichlorophenoxy moiety can interact with cellular membranes, affecting membrane integrity and function. This interaction may lead to alterations in mitochondrial function and energy metabolism .

2. Hormonal Disruption in Plants
As a derivative of 2,4-D, this compound likely mimics plant hormones (auxins), leading to abnormal growth patterns in target plant species. This hormonal mimicry is central to its herbicidal action .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Study on Thiophene DerivativesDemonstrated significant antimicrobial activity against Gram-positive bacteria .
Herbicidal Mechanism StudyConfirmed that compounds like 2,4-D induce uncontrolled growth in broadleaf weeds without affecting grasses .
Cytotoxicity EvaluationShowed that related compounds induced apoptosis in various cancer cell lines through mitochondrial pathways .

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